2,4-Decadienoic acid, methyl ester, (2E,4E)-

Catalog No.
S1531467
CAS No.
4493-42-9
M.F
C11H18O2
M. Wt
182.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Decadienoic acid, methyl ester, (2E,4E)-

CAS Number

4493-42-9

Product Name

2,4-Decadienoic acid, methyl ester, (2E,4E)-

IUPAC Name

methyl deca-2,4-dienoate

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

InChI

InChI=1S/C11H18O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h7-10H,3-6H2,1-2H3

InChI Key

SFHSEXGIVSBRRK-UHFFFAOYSA-N

SMILES

CCCCCC=CC=CC(=O)OC

solubility

not soluble in water
soluble (in ethanol)

Synonyms

(E,Z)-2,4-Decadienoic Acid Methyl Ester; Methyl (2E,4Z)-2,4-Decadienoate; Methyl (2E,4Z)-2,4-Decadienoate; Methyl (E,Z)-2,4-Decadienoate; Methyl 2-trans-4-cis-Decadienoate; Methyl 2E,4Z-Decadienoate; Methyl trans-2,cis-4-Decadienoate;

Canonical SMILES

CCCCCC=CC=CC(=O)OC

Isomeric SMILES

CCCCC/C=C/C=C\C(=O)OC

(2E,4E)-2,4-Decadienoic acid methyl ester, also known as methyl (2E,4E)-2,4-decadienoate, is a naturally occurring polyunsaturated fatty acid found in various plants, animals, and microorganisms. It holds significant value in the realm of scientific research due to its involvement in diverse biochemical and physiological processes []. Here's a closer look at its specific research applications:

Studying Fatty Acid Oxidation and Cellular Metabolism:

(2E,4E)-2,4-Decadienoic acid methyl ester serves as a valuable tool for investigating the intricacies of fatty acid oxidation, a crucial metabolic pathway responsible for breaking down fatty acids to generate cellular energy []. By studying the cellular response to this compound, researchers gain insights into how cells utilize different fatty acids for energy production and how this process impacts overall metabolism [].

Investigating the Role of Fatty Acids in Signal Transduction:

Fatty acids, including (2E,4E)-2,4-Decadienoic acid methyl ester, are increasingly recognized for their role in cellular signaling pathways. These pathways govern various cellular functions, including growth, differentiation, and survival. Research employing this compound aims to elucidate how specific fatty acids interact with and influence these signaling cascades, potentially leading to a better understanding of various physiological processes [].

2,4-Decadienoic acid, methyl ester, specifically in its (2E,4E) configuration, is a naturally occurring polyunsaturated fatty acid derivative characterized by its unique structure. The compound has a molecular formula of C₁₁H₁₈O₂ and a molecular weight of 182.26 g/mol. It features a ten-carbon chain with two double bonds located at the 2nd and 4th positions, both in the trans configuration. The methyl ester group replaces the acidic hydroxyl group of the original decadienoic acid, making it an ester. This compound can be found in various plants, animals, and microorganisms, and it plays significant roles in biochemical processes and metabolic pathways .

The chemical reactivity of 2,4-decadienoic acid, methyl ester is notable due to its conjugated double bonds. It can undergo several reactions, including:

  • Esterification: This compound can react with alcohols to form new esters.
  • Hydrogenation: Catalytic hydrogenation can convert the double bonds into single bonds, yielding saturated fatty acid methyl esters.
  • Hydrolysis: In the presence of water, it can revert to its corresponding acid and methanol.

For example:

C11H18O2+H2OC11H18O2+CH3OH\text{C}_{11}\text{H}_{18}\text{O}_2+\text{H}_2\text{O}\rightarrow \text{C}_{11}\text{H}_{18}\text{O}_2+\text{CH}_3\text{OH}

This reaction illustrates the hydrolysis process where the ester is converted back to the acid and methanol .

Research indicates that 2,4-decadienoic acid, methyl ester is involved in various biological activities:

  • Fatty Acid Oxidation: It plays a crucial role in cellular metabolism by participating in fatty acid oxidation pathways, which are essential for energy production.
  • Cellular Signaling: This compound may influence cellular signaling pathways that govern growth, differentiation, and survival. Its interactions with these pathways are subjects of ongoing research aimed at understanding metabolic regulation.

Several synthetic routes exist for producing 2,4-decadienoic acid, methyl ester:

  • Multi-step Synthesis: A common method involves a two-step reaction using palladium catalysts and hydrogenation techniques.
    • Step 1: Reaction with palladium acetate and triphenylphosphine.
    • Step 2: Hydrogenation using a Lindlar catalyst .
  • Alternative Methods: Other synthesis strategies include:
    • Mizoroki-Heck reactions.
    • Reactions involving the dianion of 3-methylbut-3-en-1-ol with tetrahydrocitral .

The applications of 2,4-decadienoic acid, methyl ester span various fields:

  • Nutraceuticals: Due to its fatty acid profile, it may have health benefits related to cardiovascular health.
  • Cosmetics: Its properties make it suitable for formulations aimed at skin health.
  • Biochemical Research: It serves as a model compound for studying fatty acid metabolism and signaling pathways .

Studies on 2,4-decadienoic acid, methyl ester focus on its interactions within biological systems:

  • Metabolic Pathways: Investigations into how this compound affects energy production and metabolic regulation are critical for understanding its physiological roles.
  • Cellular Responses: Research has shown that this compound can modulate cellular responses to various stimuli, influencing growth and differentiation processes .

Several compounds share structural similarities with 2,4-decadienoic acid, methyl ester. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
2-Octenoic AcidC₈H₁₄O₂; one double bondShorter carbon chain; less unsaturation
9-Decenoic AcidC₁₀H₁₈O₂; one double bondOne double bond; different position
Linoleic AcidC₁₈H₃₂O₂; two double bondsLonger carbon chain; essential fatty acid
α-Linolenic AcidC₁₈H₃₄O₂; three double bondsOmega-3 fatty acid; additional unsaturation

The uniqueness of 2,4-decadienoic acid, methyl ester lies in its specific configuration of double bonds (both in trans form) and its intermediate length compared to other fatty acids. This structural arrangement influences its reactivity and biological functions significantly .

Physical Description

Clear, yellowish liquid; light fatty note

XLogP3

3.6

Hydrogen Bond Acceptor Count

2

Exact Mass

182.130679813 g/mol

Monoisotopic Mass

182.130679813 g/mol

Heavy Atom Count

13

Density

0.917-0.923

UNII

WX3M6126GD

Other CAS

4493-42-9

Wikipedia

(2E,4E)-methyl 2,4-decadienoate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

2,4-Decadienoic acid, methyl ester, (2E,4Z)-: ACTIVE

Dates

Last modified: 08-15-2023

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